molecular formula C6H4F2OS B2438374 4-(Difluoromethyl)thiophene-2-carbaldehyde CAS No. 2375259-38-2

4-(Difluoromethyl)thiophene-2-carbaldehyde

Cat. No. B2438374
CAS RN: 2375259-38-2
M. Wt: 162.15
InChI Key: BFRIGBSLFOSPET-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2375259-38-2 . It has a molecular weight of 162.16 and its IUPAC name is 4-(difluoromethyl)thiophene-2-carbaldehyde . The compound is stored at a temperature of 4 degrees .


Synthesis Analysis

Thiophene derivatives, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The Inchi Code for 4-(Difluoromethyl)thiophene-2-carbaldehyde is 1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethyl)thiophene-2-carbaldehyde are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

4-(Difluoromethyl)thiophene-2-carbaldehyde is a liquid . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Materials Science and Organic Electronics

Thiophenes play a crucial role in material science and organic electronics:

Catalysis and Coordination Chemistry

While not directly related to “4-(Difluoromethyl)thiophene-2-carbaldehyde,” thiophene-derived ligands can form metal complexes with intriguing catalytic properties:

Synthetic Methods and Heterocyclization

Understanding the synthesis of thiophene derivatives is essential for their applications:

Future Directions

Thiophene-based analogs, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research will likely continue to explore the synthesis and applications of thiophene derivatives.

properties

IUPAC Name

4-(difluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRIGBSLFOSPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)thiophene-2-carbaldehyde

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